Regiochemical Differentiation: 4-Position Urea Confers Lower TPSA and Higher Lipophilicity vs. 2-Position Carboxamide Analog
The target compound (4-substituted urea regioisomer) exhibits a TPSA of 61.88 Ų and cLogP of 2.0472 , compared to the 2-substituted carboxamide analog (CAS 150323-35-6) with a TPSA of 70.67 Ų and cLogP of 1.7676 [1]. The 8.79 Ų lower TPSA and 0.28 unit higher cLogP indicate that the 4-urea regioisomer possesses enhanced membrane permeation potential, a property directly relevant to crossing the blood-brain barrier in CNS-targeted programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Calculated LogP |
|---|---|
| Target Compound Data | TPSA 61.88 Ų; cLogP 2.0472 |
| Comparator Or Baseline | (S)-tert-Butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate (CAS 150323-35-6): TPSA 70.67 Ų; cLogP 1.7676 |
| Quantified Difference | ΔTPSA = −8.79 Ų; ΔcLogP = +0.28 units |
| Conditions | In silico prediction; TPSA and cLogP calculated using standard molecular descriptors as reported by Leyan (target) and Molbase/Chemsrc (comparator) |
Why This Matters
For CNS drug discovery programs, a TPSA below 70 Ų and moderate cLogP are associated with improved passive blood-brain barrier permeability; the target compound's profile is more favorable on both metrics compared to the 2-substituted analog.
- [1] Molbase. tert-butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate (CAS 150323-35-6): TPSA 70.67, LogP 1.7676. Available at: https://qiye.molbase.cn/tert-butyl-(3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate-150323-35-6.html. View Source
